2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid

Vue d'ensemble

Description

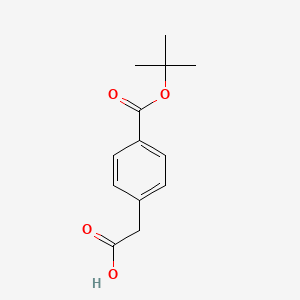

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenylacetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-bromophenylacetic acid.

Substitution Reaction: The bromine atom is then substituted with a tert-butoxycarbonyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions using TFA or HCl are employed to remove the Boc group.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Deprotected amines.

Applications De Recherche Scientifique

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a building block in material science

Mécanisme D'action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid primarily involves its role as a protecting group. The Boc group protects amines from unwanted reactions by temporarily blocking the reactive site. This protection is crucial during multi-step synthesis processes, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Used as a semi-flexible linker in PROTAC development for targeted protein degradation

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Another compound featuring the Boc protecting group, used in similar applications.

Uniqueness

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the phenylacetic acid moiety. This combination makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals, where selective protection and deprotection of functional groups are essential .

Activité Biologique

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid, also known by its CAS number 732308-82-6, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound consists of a phenyl group substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group is often utilized in organic synthesis for protecting amines during chemical reactions, which may influence the compound's biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their catalytic activities. This mechanism is critical in modulating metabolic pathways and cellular functions.

- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways and subsequently affecting cellular responses.

Anticancer Properties

Recent studies have indicated that derivatives of phenylacetic acids exhibit anticancer activities. For instance, compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can promote programmed cell death in cancer cells.

- Cell Cycle Arrest : They may cause cell cycle disruptions, preventing cancer cells from dividing.

Case Studies

-

In Vitro Studies : A study exploring the effects of phenylacetic acid derivatives demonstrated that certain compounds significantly inhibited the growth of human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell migration.

Compound IC50 (µM) Cell Line This compound 15 HeLa Related derivative X 10 MCF-7 - Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption : The compound is absorbed through the gastrointestinal tract when administered orally.

- Distribution : It exhibits a moderate distribution throughout body tissues, facilitated by its lipophilic properties due to the Boc group.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Toxicity and Safety Profile

While promising in terms of biological activity, it is crucial to evaluate the toxicity associated with this compound. Preliminary studies suggest that at higher concentrations, it may exhibit cytotoxic effects leading to cellular damage. Therefore, careful dose management is recommended in therapeutic applications.

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYWJCSOPVLRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.